

Spectroscopic Analysis of 2-Bromo-5-chlorotoluene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-5-chlorotoluene

Cat. No.: B148796

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-bromo-5-chlorotoluene** (CAS No. 14495-51-3), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Molecular Structure

- IUPAC Name: 1-Bromo-4-chloro-2-methylbenzene[\[1\]](#)
- Synonyms: **2-Bromo-5-chlorotoluene**[\[1\]](#)
- Molecular Formula: C₇H₆BrCl[\[1\]](#)
- Molecular Weight: 205.48 g/mol [\[1\]](#)

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

2.1.1 ¹H NMR Spectroscopy

Proton NMR (1H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
Data not explicitly found in search results	Data not explicitly found in search results	Data not explicitly found in search results	Aromatic Protons & Methyl Protons

2.1.2 13C NMR Spectroscopy

Carbon-13 NMR (13C NMR) provides information about the carbon framework of a molecule.

Chemical Shift (δ , ppm)	Assignment
Data not explicitly found in search results	Aromatic Carbons & Methyl Carbon

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 2800	Strong	C-H stretch (aromatic and aliphatic)[2]
1690 - 1620	Medium	C=C stretching (aromatic)[2]
1430 & 1370	Medium	C-H bending[2]
Below 1000	Variable	C-Cl and C-Br stretching

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

m/z	Relative Intensity (%)	Assignment
206	Moderate	$[M+2]^+$ • Molecular ion peak (with 81Br and 37Cl)[1]
204	High	$[M]^+$ • Molecular ion peak (with 79Br and 35Cl)
125	100	$[M-Br]^+$ or $[M-Cl-CH_3]^+$ (Base Peak)[1]
89	High	Further fragmentation[1]

Experimental Protocols

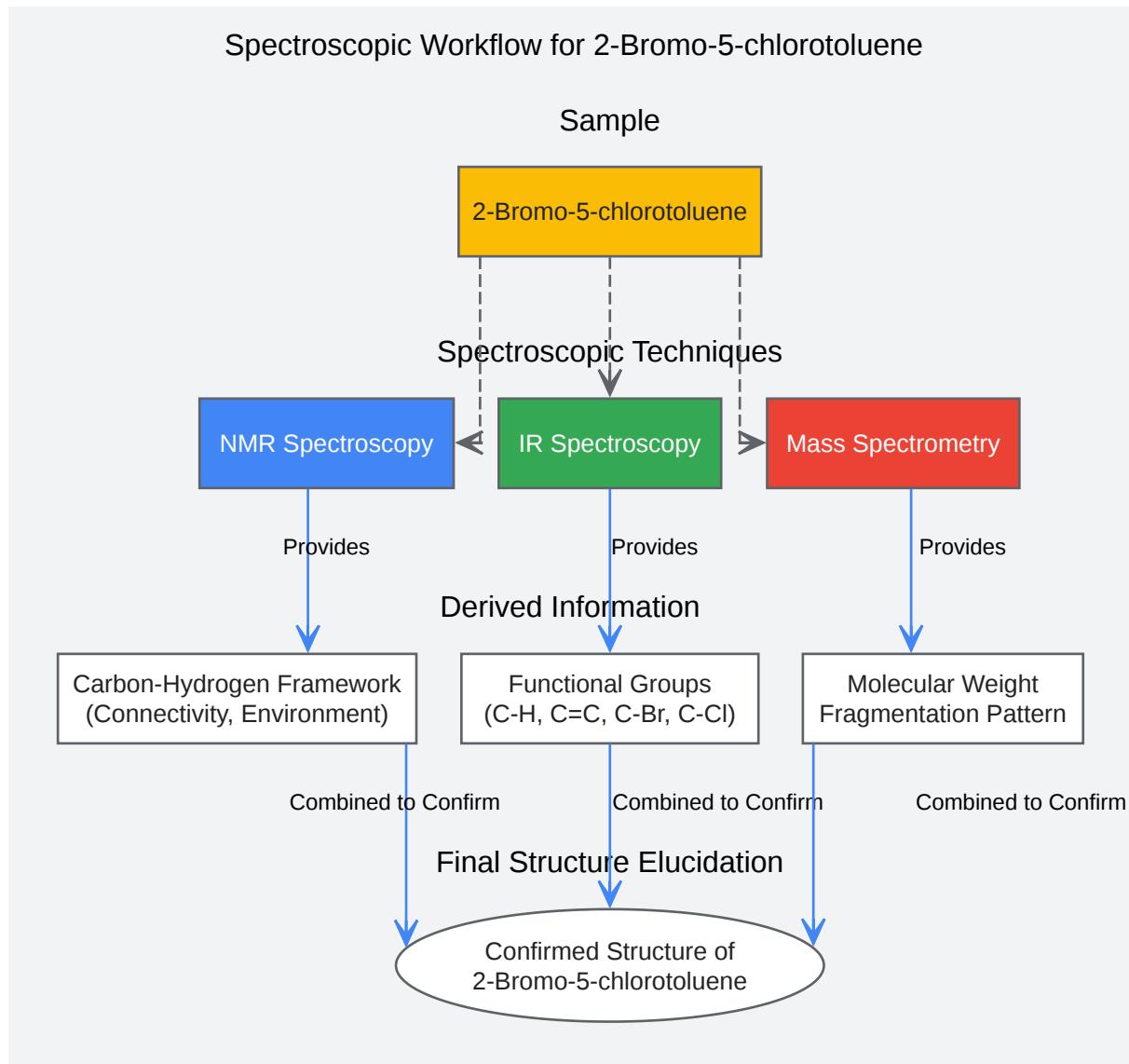
NMR Spectroscopy

- Sample Preparation: For ^1H NMR, 5-10 mg of **2-bromo-5-chlorotoluene** is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl_3).[3] For ^{13}C NMR, a higher concentration of 20-50 mg in the same amount of solvent is recommended due to the lower natural abundance of the ^{13}C isotope.[3] The solution is then filtered into a 5 mm NMR tube.
- Instrumentation: A Bruker AC-300 spectrometer or equivalent is used for data acquisition.[1] [4]
- ^1H NMR Parameters:
 - Pulse Program: Standard single-pulse experiment.[3]
 - Number of Scans: 16 to 64.[3]
 - Relaxation Delay: 1-2 seconds.[3]
 - Spectral Width: 0-12 ppm.[3]
- ^{13}C NMR Parameters:
 - Pulse Program: Proton-decoupled single-pulse experiment.[3]

- Number of Scans: 1024 to 4096.[3]
- Data Processing: The raw data (Free Induction Decay) is subjected to Fourier transformation with an appropriate line broadening factor.[3] The resulting spectrum is then phased and baseline corrected. The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[3][4]

IR Spectroscopy

- Sample Preparation:
 - Neat (Capillary Cell): A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).[1]
 - Attenuated Total Reflectance (ATR): A drop of the sample is placed directly on the ATR crystal.[1]
 - Vapor Phase: The sample is heated to produce a vapor through which the IR beam is passed.[5]
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.[1]
- Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹).[2] A background spectrum is collected first and automatically subtracted from the sample spectrum.


Mass Spectrometry (GC-MS)

- Sample Introduction: The sample is introduced into the mass spectrometer via a Gas Chromatograph (GC) to separate it from any impurities.
- Ionization: Electron Impact (EI) ionization is a common method for this type of molecule.
- Mass Analysis: A quadrupole or other mass analyzer is used to separate the ions based on their mass-to-charge ratio.

- Detection: An electron multiplier or similar detector is used to detect the ions.

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates how different spectroscopic techniques provide complementary information to elucidate the structure of **2-bromo-5-chlorotoluene**.

[Click to download full resolution via product page](#)

Caption: Workflow illustrating the complementary data from NMR, IR, and MS for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-5-chlorotoluene | C7H6BrCl | CID 84476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. spectrabase.com [spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Bromo-5-chlorotoluene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b148796#spectroscopic-data-for-2-bromo-5-chlorotoluene-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com